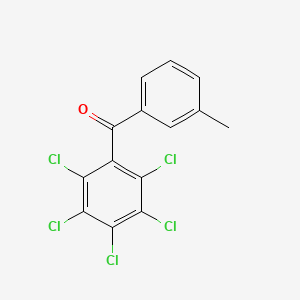
4-(13-Methylpentacosan-13-YL)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is a chemical compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a long alkyl chain substituted at the 13th carbon position with a methyl group, making it a unique and complex molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Alkyl Chain: The long alkyl chain can be synthesized through various organic reactions, such as the Wittig reaction or Grignard reaction, to introduce the methyl group at the desired position.
Attachment to Benzene Ring: The alkyl chain is then attached to the benzene ring through Friedel-Crafts alkylation, using a suitable catalyst like aluminum chloride (AlCl3).
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, such as the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simpler dihydroxybenzene with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is unique due to its long alkyl chain and specific substitution pattern, which confer distinct physical and chemical properties compared to other dihydroxybenzenes.
Properties
CAS No. |
60623-42-9 |
|---|---|
Molecular Formula |
C32H58O2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
4-(13-methylpentacosan-13-yl)benzene-1,2-diol |
InChI |
InChI=1S/C32H58O2/c1-4-6-8-10-12-14-16-18-20-22-26-32(3,29-24-25-30(33)31(34)28-29)27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28,33-34H,4-23,26-27H2,1-3H3 |
InChI Key |
KBDOXUUMNKZNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)(CCCCCCCCCCCC)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)

![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)









